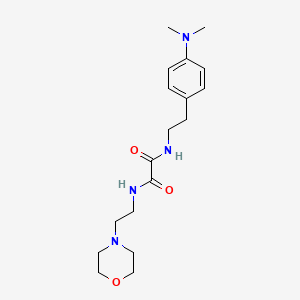

N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O3/c1-21(2)16-5-3-15(4-6-16)7-8-19-17(23)18(24)20-9-10-22-11-13-25-14-12-22/h3-6H,7-14H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQCDWPERNMELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of an intermediate from 4-(dimethylamino)benzaldehyde and morpholine, followed by the introduction of the oxalamide moiety. The overall reaction pathway can be summarized as follows:

- Formation of Intermediate : Reaction of 4-(dimethylamino)benzaldehyde with morpholine.

- Benzyl Group Addition : Reaction with benzyl chloride under basic conditions.

- Oxalamide Formation : Introduction of the oxalamide group using oxalyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter receptor signaling pathways, potentially affecting neurotransmitter systems.

- Cellular Interference : The compound may disrupt cellular processes, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Anticonvulsant Activity

Preliminary studies suggest that derivatives similar to this compound may exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have been tested in seizure models, showing protective effects against induced seizures .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings. |

| Anticancer Activity | Induced apoptosis in various cancer cell lines; further studies are needed to elucidate the mechanisms involved. |

| Anticonvulsant Screening | Similar compounds showed significant activity in seizure models, indicating potential for further exploration in this area. |

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogous oxalamides:

Key Observations :

- Pyridine-containing derivatives (e.g., S336, No. 1770) exhibit heterocyclic aromaticity, which may enhance interactions with charged residues in biological targets like taste receptors .

Antimicrobial and Metabolic Activity

- The target compound’s dimethylamino group could modulate such effects .

- Enzyme Interactions: Piperazine-containing oxalamides (e.g., compound 11 in ) target cytochrome P450 enzymes, suggesting that the morpholino group in the target compound may similarly influence enzyme inhibition or activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.